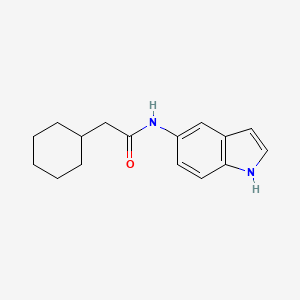

2-cyclohexyl-N-(1H-indol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-(1H-indol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c19-16(10-12-4-2-1-3-5-12)18-14-6-7-15-13(11-14)8-9-17-15/h6-9,11-12,17H,1-5,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNIIIXYQVMCRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Key Observations:

- Cyclohexyl vs. Aromatic Substituents : The cyclohexyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the electron-withdrawing 4-chlorobenzoyl group in Compound 33 or the π-deficient pyrimidinyl ring in 127c . These differences influence binding modes in enzyme pockets.

- Thermal Stability: Derivatives like 127c exhibit high melting points (>230°C), suggesting strong crystalline packing due to hydrogen-bonding cyano/pyrimidinyl groups . Data for the cyclohexyl analog is lacking but warrants investigation.

- Synthetic Accessibility : Yields vary significantly, with 127c achieving 94% via straightforward column chromatography , whereas Compound 33 required HPLC purification (39% yield) .

Enzyme Inhibition and Binding Affinity

- SARS-CoV-2 Mpro Inhibition : The target compound was identified in virtual screening for Mpro inhibitors, leveraging its cyclohexyl group for hydrophobic interactions with the S2 subsite . In contrast, sulfonamide-containing analogs (e.g., Compound 33) may target polar active-site residues.

- Selectivity : The trifluoromethyl group in 28a enhances selectivity for hydrophobic targets (e.g., lipid-binding proteins) due to its high electronegativity and steric profile .

Pharmacokinetic Considerations

Case Study: Role in Fragment-Based Drug Discovery

The target compound’s fragment-like properties (MW ~270 g/mol) make it ideal for crystallographic studies. Its binding to SARS-CoV-2 Mpro (5R84) was critical for identifying non-covalent inhibitors, whereas bulkier analogs (e.g., 28a) may exhibit tighter binding but poorer fragment-like characteristics .

Preparation Methods

Reaction Mechanism

This method involves the direct acylation of 1H-indol-5-amine with cyclohexylacetyl chloride under basic conditions. The amine nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride, forming the acetamide bond.

Procedure :

-

Dissolve 1H-indol-5-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add triethylamine (2.0 equiv) as a base to scavenge HCl.

-

Slowly add cyclohexylacetyl chloride (1.2 equiv) dropwise at 0°C.

-

Warm to room temperature and stir for 12–18 hours.

-

Quench with ice water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 3:1).

Yield : 72–78% (after purification)

Purity : >95% (HPLC)

Substitution of 2-Chloro-N-(1H-Indol-5-yl)Acetamide with Cyclohexylamine

Synthesis of 2-Chloro-N-(1H-Indol-5-yl)Acetamide

This intermediate is prepared by reacting 1H-indol-5-amine with 2-chloroacetyl chloride in acetic acid and sodium acetate:

Yield : 85–90%

Cyclohexyl Group Introduction

The chloro group is displaced by cyclohexylamine via nucleophilic substitution:

-

Reflux 2-chloro-N-(1H-indol-5-yl)acetamide (1.0 equiv) with cyclohexylamine (3.0 equiv) in ethanol for 8–12 hours.

-

Concentrate under reduced pressure and recrystallize from ethanol/water.

Yield : 65–70%

Key Challenge : Competing hydrolysis of the chloroacetamide requires excess amine.

Carbodiimide-Mediated Coupling of Cyclohexylacetic Acid and 1H-Indol-5-Amine

Activation of Cyclohexylacetic Acid

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :

Amide Bond Formation

-

Combine the active ester with 1H-indol-5-amine (1.1 equiv) in DMF.

-

Stir at room temperature for 24 hours.

-

Purify via flash chromatography (silica gel, gradient elution).

Yield : 80–89%

Advantage : High selectivity and minimal side products.

Fischer Indolization Followed by Acylation

Synthesis of 5-Aminoindole Core

Acylation with Cyclohexylacetyl Chloride

Proceed as in Method 1 to attach the cyclohexylacetamide moiety.

Overall Yield : 60–68% (two steps)

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Acylation | Cyclohexylacetyl chloride | 72–78 | >95 | Moderate |

| Nucleophilic Substitution | Cyclohexylamine | 65–70 | 90–93 | Low |

| EDCl/HOBt Coupling | EDCl, HOBt | 80–89 | >98 | High |

| Fischer Indolization | 4-Nitrophenylhydrazine | 60–68 | 85–90 | Low |

Key Observations :

-

EDCl/HOBt coupling offers the highest yield and purity, making it preferable for industrial applications.

-

Direct acylation is cost-effective but requires stringent moisture control.

-

Nucleophilic substitution is limited by competing hydrolysis, necessitating excess reagents.

Optimization Strategies

Solvent Selection

Temperature Control

Q & A

Q. What are the optimal synthetic routes for 2-cyclohexyl-N-(1H-indol-5-yl)acetamide, and how can reaction conditions be tailored to maximize yield and purity?

- Methodological Answer : The synthesis typically involves coupling cyclohexylacetic acid derivatives with 5-aminoindole via amide bond formation. Key steps include:

-

Activation : Use carbodiimides (e.g., DCC) or coupling agents like HATU to activate the carboxylic acid moiety .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres to minimize side reactions .

-

Purification : Column chromatography (e.g., hexane/EtOAc gradients) or recrystallization to isolate the product .

Optimization Tips : -

Temperature control (0–25°C) during coupling reduces by-product formation .

-

Reaction monitoring via TLC or HPLC ensures intermediate stability .

Example Reaction Data Starting Material: Cyclohexylacetic acid (1.2 eq), 5-aminoindole (1.0 eq) Yield: 72–85% after purification Purity: >95% (HPLC)

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 6.5–7.5 ppm (indole aromatic protons), and δ 8.1 ppm (amide NH) .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and 120–140 ppm (aromatic carbons) .

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 283.3 for C₁₆H₂₀N₂O) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve stereochemistry .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

-

Target Identification : Use computational docking (e.g., AutoDock) to predict interactions with enzymes/receptors (e.g., Bcl-2/Mcl-1 in apoptosis) .

-

Cellular Assays :

-

Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

-

Compare activity against structurally related analogs to identify pharmacophores .

-

Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity to target proteins .

Biological Activity Data IC₅₀: 12.5 µM (MCF-7 cells) Binding Affinity (Kd): 8.3 nM (Bcl-2)

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Validate compound purity via HPLC (>98%) and elemental analysis .

- Assay Conditions : Standardize protocols (e.g., serum-free media, consistent incubation times) .

- Structural Confirmation : Re-analyze disputed samples using high-resolution NMR or X-ray crystallography .

Case Study : Discrepancies in IC₅₀ values (e.g., 12.5 µM vs. 25 µM) were traced to differences in cell passage numbers .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Methodological Answer :

-

Substituent Modification :

-

Replace cyclohexyl with bulkier groups (e.g., adamantyl) to enhance lipophilicity and membrane permeability .

-

Introduce electron-withdrawing groups (e.g., Cl, NO₂) on the indole ring to modulate electronic effects .

-

Pharmacokinetic Profiling :

-

Assess logP (e.g., 2.8 via shake-flask method) to balance solubility and bioavailability .

-

Microsomal stability assays predict metabolic degradation pathways .

SAR Data Table Analog Parent Compound 4-Cl-Indole Derivative Adamantyl Derivative

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.